4-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]MORPHOLINE
Overview
Description
4-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]MORPHOLINE is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]MORPHOLINE typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative. This is followed by the introduction of the piperidine ring and the morpholine ring through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride (SOCl₂) and base catalysts such as triethylamine (Et₃N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]MORPHOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Br₂ in the presence of a Lewis acid catalyst like FeBr₃.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
4-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]MORPHOLINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
4-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]MORPHOLINE is unique due to the presence of the 3-chloro-4-ethoxybenzenesulfonyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O5S/c1-2-26-17-4-3-15(13-16(17)19)27(23,24)21-7-5-14(6-8-21)18(22)20-9-11-25-12-10-20/h3-4,13-14H,2,5-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXHRBYJIDZSGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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